molecular formula C16H23N5OS B6754661 N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B6754661
M. Wt: 333.5 g/mol
InChI Key: XGYVXODMNUBBAV-UHFFFAOYSA-N
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Description

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups

Properties

IUPAC Name

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-19-9-5-17-14(19)11-21-7-3-13(4-8-21)16(22)20(2)12-15-18-6-10-23-15/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVXODMNUBBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(CC2)C(=O)N(C)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the piperidine derivative with 1-methylimidazole under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler compound with a similar imidazole ring structure.

    Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties.

    Piperidine Derivatives: Compounds with the piperidine ring, used in various pharmaceutical applications.

Uniqueness

N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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